N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide
Description
Significance of Pyridine and Thiazole Hybrid Scaffolds in Medicinal Chemistry
The fusion of pyridine and thiazole rings creates a synergistic pharmacophore combining the electron-deficient character of pyridine with the metabolic stability of thiazole. Pyridine's planar structure facilitates π-π interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp), while its nitrogen atom serves as both hydrogen bond acceptor and coordination site for metal ions in metalloenzymes. Thiazole contributes sulfur-mediated hydrophobic interactions and enhanced resistance to oxidative metabolism due to its conjugated π-system.
Table 1: Comparative Analysis of Pyridine-Thiazole Hybrids in Clinical Development
| Compound | Target Class | Binding Affinity (nM) | Clinical Phase | Source |
|---|---|---|---|---|
| Brig |
Properties
IUPAC Name |
4-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S.BrH/c15-11-1-3-12(4-2-11)17-14-18-13(9-19-14)10-5-7-16-8-6-10;/h1-9H,15H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAYVHOFWBMQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=NC(=CS2)C3=CC=NC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052530-79-6 | |
| Record name | 1,4-Benzenediamine, N1-[4-(4-pyridinyl)-2-thiazolyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052530-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide typically involves the reaction of 4-pyridinyl-1,3-thiazole with benzene-1,4-diamine in the presence of hydrobromic acid . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the consistency of the product .
Chemical Reactions Analysis
Acid-Base and Coordination Chemistry
The compound’s benzene-1,4-diamine group enables protonation/deprotonation, while the pyridinyl nitrogen participates in coordination with metal ions.
Notable Reactions:
-
Protonation :
-
Metal Coordination :
Alkylation/Acylation:
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The primary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic media to form N-alkyl derivatives .
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Acylation with acetic anhydride produces N-acetylated analogs , improving lipophilicity for drug delivery .
Oxidation:
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Controlled oxidation of the thiazole ring with H₂O₂ or KMnO₄ generates sulfoxide or sulfone derivatives, altering electronic properties .
Electrophilic Substitution:
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Bromination at the benzene ring (using NBS/p-TsOH) introduces bromine atoms at the para position relative to the amine groups .
Stability and Degradation
Scientific Research Applications
N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, its structure allows it to interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Pyridine Positional Isomerism : The target compound’s pyridin-4-yl group differs from the pyridin-2-yl isomer in CAS 1185302-23-1. Positional isomerism can significantly alter electronic properties and biological interactions, such as binding affinity in drug-receptor complexes .
Heterocyclic Diversity: Replacement of thiazole with imidazole () or bipyridine introduces distinct pharmacological potentials. Imidazole derivatives are known for antimicrobial and anticancer activities, while bipyridine complexes often exhibit catalytic or luminescent properties .
Salt Form : The hydrobromide salt in the target compound and ’s derivative improves aqueous solubility compared to free bases, a critical factor in drug formulation .
Pharmacological and Functional Insights
- Cardioprotective Activity: The tetrahydroazepine-thiazole hydrobromide derivative () demonstrates superior cardioprotective effects compared to reference drugs like Levocarnitine, likely due to its ability to modulate smooth muscle response under hypoxia .
- Synthetic Flexibility : SNAr reactions (used in and inferred for the target compound) enable modular functionalization of aromatic systems, allowing tailored modifications for specific biological targets .
- Spectroscopic Characterization : All compounds employ advanced analytical techniques (e.g., NMR, MS) for structural validation, underscoring the importance of rigorous quality control in pharmaceutical development .
Biological Activity
N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide, with the CAS number 1052530-79-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 349.25 g/mol . Its structure features a thiazole ring and a pyridine moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine have shown promising results against various cancer cell lines. A study evaluated several thiazole derivatives and reported moderate to significant activity against renal and breast cancer cell lines . The mechanism often involves the inhibition of specific signaling pathways essential for cancer cell proliferation.
Antimicrobial Properties
Thiazole derivatives have been reported to exhibit antimicrobial activity. In particular, this compound has been evaluated for its effectiveness against bacterial strains. The compound demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit enzymes related to metabolic disorders. For example, it exhibited significant inhibitory activity against α-glucosidase and β-glucosidase, which are crucial targets in diabetes management. The percentage inhibition was found to be superior compared to standard drugs like acarbose .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the presence of the pyridine and thiazole rings. Modifications on these rings can significantly affect the compound's potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyridine | Enhances binding affinity to target proteins |
| Variations in thiazole structure | Modulates enzyme inhibition profiles |
These modifications provide insights into designing more potent analogs for therapeutic applications.
Case Studies
- Anticancer Evaluation : A recent investigation into thiazole derivatives revealed that specific substitutions on the thiazole ring enhanced cytotoxicity against MCF-7 breast cancer cells. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound .
- Enzyme Inhibition Study : Another study focused on evaluating the inhibitory effects of this compound on carbohydrate-hydrolyzing enzymes. The results indicated that structural modifications could lead to improved inhibitory profiles compared to existing antidiabetic agents .
Q & A
Q. What are the recommended synthetic routes for N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide, and how are intermediates purified?
The synthesis typically involves coupling a pyridinyl-thiazole precursor with a substituted benzene diamine under acidic conditions. For example, analogous compounds in thiazole-aryl systems are synthesized via cyclocondensation reactions using HBr as a catalyst and solvent . Purification often employs recrystallization from ethanol or methanol, followed by column chromatography for intermediates. Yield optimization requires controlled temperature (60–80°C) and stoichiometric excess of the amine component.
Q. How should researchers characterize the compound’s purity and structural integrity?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns on the pyridine, thiazole, and benzene rings.
- HPLC-MS : For purity assessment (>95%) and detection of hydrobromide counterion retention.
- Elemental Analysis : To verify stoichiometric Br⁻ content.
- Thermogravimetric Analysis (TGA) : To assess thermal stability and hygroscopicity, critical for storage conditions .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the compound’s pharmacological evaluation in cardioprotective studies?
Use a multifactorial DoE approach to test variables such as:
- Dosage ranges (e.g., 10–100 mg/kg in murine models).
- Exposure time to hypoxia (e.g., 30–90 minutes).
- Combination therapies (e.g., with Mildronate or Levocarnitine as reference controls). Statistical tools like ANOVA and response surface methodology (RSM) help identify synergistic effects and minimize false positives. For example, highlights comparative efficacy studies where the compound outperformed Levocarnitine in reducing smooth muscle contractility under hypoxia .
Q. What computational strategies resolve contradictions in mechanistic data between in vitro and in vivo studies?
- Quantum Chemical Calculations : Model interactions between the compound’s pyridinyl-thiazole moiety and cardiac ion channels (e.g., K⁺ or Ca²⁺ channels).
- Molecular Dynamics (MD) Simulations : Predict bioavailability and membrane permeability discrepancies.
- Reaction Path Search Methods : Identify metabolites or degradation products that may alter activity in vivo. Integrate these with experimental data to refine hypotheses, as demonstrated in reaction design frameworks like ICReDD’s computational-experimental feedback loop .
Q. How to address variability in biological assay results across different research groups?
Implement standardized protocols for:
- Hypoxia Models : Use calibrated oxygen chambers (e.g., 1–5% O₂) and validate with biomarkers like HIF-1α.
- Data Normalization : Express results as percentage inhibition relative to baseline contractility (e.g., isolated rat aorta assays).
- Blinded Analysis : Minimize observer bias in histological or functional assessments. Cross-validation with orthogonal assays (e.g., mitochondrial respiration assays) strengthens reproducibility .
Q. What advanced methodologies enhance data integrity and security in collaborative studies?
- Encrypted Electronic Lab Notebooks (ELNs) : Ensure traceability and prevent data tampering.
- Blockchain-Based Audit Trails : For multi-institutional projects, track data modifications and access history.
- Cloud-Based Simulation Platforms : Securely share computational models (e.g., Gaussian or NWChem outputs) without exposing raw data. These align with ’s emphasis on encryption and access controls in chemical software .
Methodological Resources
- Training in Experimental Design : Courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods emphasize DoE and statistical validation .
- Computational Tools : Utilize ICReDD’s reaction path search algorithms or open-source platforms (e.g., RDKit) for predictive modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
